Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Description
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- is a heterotridentate organophosphine ligand featuring two diphenylphosphino (-PPh₂) groups attached to a benzenamine backbone. The compound’s structure enables coordination to transition metals via its phosphorus atoms and nitrogen center, making it valuable in catalysis and metal complex synthesis. Its rigidity and electron-rich nature enhance stability in oxidative and reductive environments, particularly in platinum-group metal complexes . The ligand’s design allows for precise stereochemical control, which is critical in asymmetric catalysis and materials science applications.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDLMABXHCSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466401 | |
| Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579490-49-6 | |
| Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features two diphenylphosphino groups attached to a benzenamine core, which enhances its reactivity and coordination capabilities with metal centers. This unique structure allows it to function effectively as a ligand in various biochemical contexts.
| Property | Description |
|---|---|
| Molecular Formula | CHNP |
| Molecular Weight | 466.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
The biological activity of Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as a ligand that can coordinate with metal ions in metalloenzymes, thereby influencing their catalytic activity.
- Protein-Ligand Interactions : It plays a role in studying protein-ligand interactions, which are crucial for understanding enzyme mechanisms and drug design.
Anticancer Properties
Research indicates that compounds similar to Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that phosphine ligands can enhance the cytotoxic effects against various cancer cell lines. For example, complexes formed with this compound have demonstrated higher cytotoxicity than cisplatin against leukemia and other cancer cell lines .
- Mechanistic Insights : The dual phosphine functionality allows for enhanced reactivity, leading to the formation of complexes that can disrupt cellular processes in cancer cells.
Coordination Chemistry
As a versatile ligand, this compound is utilized in coordination chemistry:
- Catalytic Applications : It is employed in catalytic cycles involving transition metals, facilitating reactions such as hydrogenation and cross-coupling.
- Synthesis of Novel Compounds : The compound has been used to synthesize novel organometallic complexes that exhibit promising biological activities.
Case Studies
- Study on Metal Complexes : A study evaluated the antiproliferative effects of cycloplatinated(II) complexes bearing bisphosphine ligands (including derivatives of Benzenamine). These complexes were tested against 60 different human tumor cell lines and showed superior cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Enzyme Mechanism Exploration : Another research focused on the interaction of Benzenamine with metalloenzymes, revealing its potential as an inhibitor for specific enzyme targets involved in cancer metabolism. The study provided insights into the binding affinities and inhibition constants (IC50 values), demonstrating effective inhibition at low micromolar concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is distinguished from analogous ligands by its dual diphenylphosphino substituents and the planar benzenamine core. Below is a comparative analysis with structurally related compounds:
Electronic and Coordination Properties
- Electron-Donating Capacity: The dual diphenylphosphino groups in the target compound provide stronger σ-donor and π-acceptor properties compared to monophosphine analogs like 2-DPPI, which relies on a benzimidazole ring for conjugation .
- Rigidity vs. Flexibility: Unlike flexible ethylenediamine derivatives (e.g., N,N'-bis(diphenylphosphino-methyl)-N,N'-dimethylethylenediamine), the benzenamine backbone restricts conformational freedom, favoring selective metal binding .
Performance in Catalysis
- Platinum Complexes: The tridentate coordination of the target compound stabilizes Pt(II) and Pt(IV) complexes more effectively than bidentate ligands like N-(2-(diphenylphosphino)benzylidene)-N-(3-(phenylseleno)propyl)amine, which show higher lability under thermal stress .
- Asymmetric Induction : The rigid structure enhances enantioselectivity in catalytic hydrogenation, outperforming flexible phosphine-amine hybrids .
Solubility and Stability
- Solubility : The compound’s aromatic backbone reduces solubility in polar solvents compared to ligands with alkyl chains (e.g., ethylenediamine derivatives).
- Oxidative Stability: The diphenylphosphino groups resist oxidation better than selenoether-containing analogs, which degrade in aerobic conditions .
Data Table: Comparative Analysis of Key Attributes
| Attribute | Target Compound | 2-DPPI | N,N'-bis(diphenylphosphino-methyl)-ethylenediamine |
|---|---|---|---|
| Coordination Sites | P, P, N | P, N | P, P, N, N |
| Molecular Weight (g/mol) | 464.5 | 454.5 | 518.6 |
| Thermal Stability | >250°C | 180–200°C | 220–240°C |
| Catalytic Efficiency | High (Pt systems) | Low | Moderate (Ni systems) |
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of this compound?
To verify the structure, employ a combination of , , and -NMR spectroscopy to identify proton environments, carbon backbones, and phosphorus coordination. IR spectroscopy can confirm functional groups (e.g., P–C bonds), while single-crystal X-ray diffraction provides definitive geometric parameters (e.g., distorted octahedral geometry in ruthenium complexes) .
Q. What safety protocols are critical when handling this phosphine-containing compound?
Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste must be segregated and treated by certified hazardous waste services. Monitor for acute toxicity (H313/H333 codes) and adhere to disposal regulations .
Q. How is this compound synthesized, and what are common intermediates?
Synthesis often involves coupling reactions between phenylenediamine derivatives and diphenylphosphine groups. Key intermediates include 2-(diphenylphosphino)benzaldehyde (CAS 50777-76-9), which can be functionalized further. Purification via column chromatography or recrystallization is typical .
Q. What role does this compound play in catalysis?
It acts as a bidentate ligand in transition-metal complexes (e.g., Ru, Pd) for cross-coupling or N-alkylation reactions. The diphenylphosphino groups enhance electron-rich coordination environments, stabilizing metal centers and improving catalytic activity .
Advanced Research Questions
Q. How do steric and electronic effects of this ligand influence catalytic selectivity in N-alkylation reactions?
The bulky diphenylphosphino groups create steric hindrance, directing substrate orientation. Electron donation from phosphorus increases metal electron density, favoring oxidative addition steps. Systematic variation of substituents (e.g., electron-withdrawing groups) can modulate reaction rates and selectivity .
Q. What experimental strategies resolve contradictions in catalytic performance under varying conditions?
Use design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, metal/ligand ratio). Kinetic studies (e.g., rate profiling) and mechanistic probes (e.g., isotopic labeling) identify rate-limiting steps. Compare crystallographic data of pre- and post-catalytic complexes to detect structural changes .
Q. How can this ligand be optimized for asymmetric catalysis?
Introduce chiral auxiliaries (e.g., binaphthyl groups) or modify the backbone with stereogenic centers. Pair with chiral metals (e.g., Ru(II) or Ir(I)) and test enantioselectivity in model reactions (e.g., hydrogenation). Spectroscopic monitoring (e.g., CD) assesses chiral induction .
Q. What computational methods validate the ligand’s coordination behavior in metal complexes?
Density functional theory (DFT) calculates bond dissociation energies, frontier molecular orbitals, and transition states. Compare computed -NMR chemical shifts with experimental data to validate coordination modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
